Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate

Description

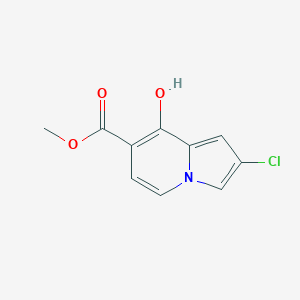

Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate is an indolizine derivative characterized by a fused bicyclic structure comprising a pyrrole and pyridine ring. Key substituents include:

- Chlorine at position 2, which enhances electrophilic reactivity and steric bulk.

- Methyl ester at position 7, influencing solubility and metabolic stability.

This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may modulate biological activity or photophysical properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

methyl 2-chloro-8-hydroxyindolizine-7-carboxylate |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3 |

InChI Key |

SGORKOPZZULBGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC(=CN2C=C1)Cl)O |

Origin of Product |

United States |

Biological Activity

Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The general method includes:

- Starting Materials : The synthesis often begins with salicylaldehyde and methyl acrylate.

- Reaction Conditions : The reaction is usually performed in the presence of a base or catalyst at controlled temperatures.

- Yield and Purification : The product is purified through crystallization or chromatography to obtain a high yield of the desired compound.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Antitumor Activity

Research indicates that derivatives of indolizines, including this compound, have shown promising antitumor effects. For instance, studies have demonstrated that indolizine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy and application of this compound:

-

Case Study 1: Antitumor Efficacy

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, with an IC50 value indicating potent activity.

-

Case Study 2: Antimicrobial Testing

- Objective : To assess antibacterial activity against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : The compound exhibited a clear zone of inhibition, indicating effective antibacterial action.

-

Case Study 3: Anti-inflammatory Mechanism

- Objective : To investigate the mechanism behind anti-inflammatory effects.

- Method : ELISA assays measured cytokine levels post-treatment.

- Results : A marked decrease in TNF-alpha and IL-6 levels was recorded, supporting its role as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that indolizine derivatives, including methyl 2-chloro-8-hydroxyindolizine-7-carboxylate, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that indolizines can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents .

- Anticancer Properties : Indolizine derivatives have been explored for their anticancer effects. The compound's ability to interact with specific cellular targets may lead to apoptosis in cancer cells.

- Neuropharmacological Effects : Research has indicated that certain indolizine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving starting materials such as chloroacetates and hydroxyindolizines.

- Reagents Used : Common reagents include cyanuric fluoride and various coupling agents that facilitate the formation of the indolizine ring structure .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-methylindolizine | Methyl group at position 1 | Exhibits different reactivity due to substitution position. |

| Methyl 2-chloroisonicotinate | Chloro and isonicotinic structure | Primarily studied for neuropharmacological effects. |

| Methyl 2-chlorobenzoate | Chloro substituent on benzoic acid | More commonly used as an intermediate in organic synthesis. |

This comparison highlights how this compound stands out due to its unique combination of functional groups and potential applications in medicinal chemistry.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study conducted on a series of indolizine derivatives, including this compound, revealed significant inhibitory activity against M. tuberculosis in vitro, leading to further investigations into its mechanism of action .

- Anticancer Activity Assessment : In another study, this compound was tested for cytotoxicity against various cancer cell lines. Results indicated a dose-dependent response, warranting further exploration into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 1150098-21-7)

- Structure : Chlorine at position 7, oxo group at position 5, and methyl ester at position 8 .

- Key Differences :

- The chlorine substitution shifts from position 2 to 7, altering electronic distribution.

- The oxo group at position 5 introduces a ketone, increasing polarity compared to the hydroxyl group in the target compound.

- Molecular Formula: C₁₀H₁₀ClNO₃ (vs. C₁₀H₈ClNO₃ for the target compound*).

- Applications: Potential as a synthetic intermediate in heterocyclic chemistry.

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8)

- Structure : Ethyl ester at position 8, hydroxyl at position 7, and oxo group at position 5 .

- Key Differences :

- Ethyl ester vs. methyl ester: Longer alkyl chain may enhance lipophilicity.

- Hydroxyl and oxo groups at distinct positions alter hydrogen-bonding capacity.

- Molecular Formula: C₁₁H₁₃NO₄ (vs. C₁₀H₈ClNO₃ for the target compound*).

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate

Structural and Functional Comparison Table

*Assumed structure based on analogs; exact data for the target compound requires further validation.

Physicochemical and Reactivity Insights

- Polarity : Hydroxyl groups (e.g., at position 8 in the target compound) increase water solubility compared to methoxy or oxo analogs .

- Reactivity :

- Synthetic Challenges :

- Hydroxyl groups require protection during synthesis (e.g., silylation), whereas methoxy groups are stable under basic conditions .

Preparation Methods

Metal-Free Cascade Cyclization for Indolizine Core Formation

The indolizine scaffold serves as the foundational structure for this compound. A metal-free cascade reaction between 2-alkylpyridines and bromonitroolefins offers a robust pathway to construct the indolizine core. As demonstrated in recent work, methyl 2-(pyridin-2-yl)acetate reacts with bromonitroolefins in the presence of Na₂CO₃ in tetrahydrofuran (THF) at 80°C for 24–48 hours . This process involves:

-

Michael Addition : The pyridine’s α-C attacks the β-position of the bromonitroolefin, forming intermediate A.

-

Tautomerization : Intermediate A undergoes keto-enol tautomerism to yield intermediate B.

-

Intramolecular Nucleophilic Substitution : The nitro group acts as a leaving group, facilitating cyclization to intermediate C.

-

Nitro Elimination : Final elimination of nitrite produces the indolizine skeleton.

Regioselective Chlorination at the 2-Position

Chlorination of the indolizine core is critical for introducing the 2-chloro substituent. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are effective chlorinating agents, as shown in the synthesis of methyl 2-chloroquinoline-8-carboxylate . In this method:

-

Reaction Conditions : A mixture of the indolizine intermediate, PCl₅ (1.35 equiv), and POCl₃ (1.0 equiv) is heated to 140°C for 1 hour.

-

Workup : The reaction is quenched with ice-water, neutralized with NaOH (pH 5–6), and extracted with chloroform.

-

Purification : Column chromatography (silica gel, benzene/acetone eluent) isolates the chlorinated product .

This approach achieves a 40.4% yield in quinoline systems, suggesting comparable efficiency for indolizines. The electron-deficient C-2 position in indolizines facilitates electrophilic aromatic substitution, favoring chlorination at this site .

Hydroxylation at the 8-Position via Nitro Reduction and Diazotization

Introducing the hydroxyl group at the 8-position requires strategic functionalization. A two-step protocol adapted from naphthyridine synthesis involves:

-

Nitro Group Introduction : Nitration of the indolizine core using fuming HNO₃ in H₂SO₄ at 0–5°C.

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

-

Diazotization and Hydrolysis : Treatment with NaNO₂/HCl at 0°C forms a diazonium salt, which hydrolyzes to a hydroxyl group upon heating .

This method, while effective, demands careful temperature control to avoid side reactions. Yields for analogous systems range from 21% to 55%, depending on substitution patterns .

Esterification and Protection-Deprotection Strategies

The methyl ester at the 7-position can be introduced either early in the synthesis or via post-cyclization modification. Two approaches are prevalent:

-

Pre-Formed Ester : Using methyl 2-(pyridin-2-yl)acetate as a starting material ensures the ester remains intact during cyclization .

-

Post-Synthesis Esterification : Treating the carboxylic acid intermediate (generated via hydrolysis) with methanol and H₂SO₄ under reflux achieves esterification. This method is less efficient (yields ~60%) due to competing side reactions .

Protection Strategies :

-

Hydroxyl Protection : The 8-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during chlorination to prevent oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .

-

Ester Stability : The methyl ester remains stable under chlorination and diazotization conditions, eliminating the need for protection .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Scalability and Industrial Feasibility

The metal-free cascade cyclization and telescopic chlorination processes are amenable to multigram synthesis. For example, the quinoline analog of this compound was produced on a 9.7 g scale with a 40.4% yield . Key considerations for industrial adaptation include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.